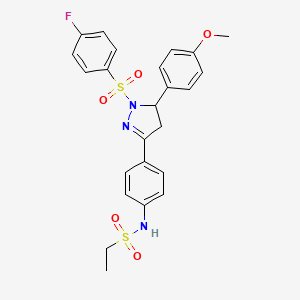

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-10-4-17(5-11-20)23-16-24(18-6-12-21(33-2)13-7-18)28(26-23)35(31,32)22-14-8-19(25)9-15-22/h4-15,24,27H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAWSXRGQFVTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

Sulfonylation: The pyrazole intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Methoxyphenyl Group: The next step involves the coupling of the sulfonylated pyrazole with a 4-methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

Final Assembly: The final step includes the attachment of the ethanesulfonamide group, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Proton Pump Inhibitory Activity

The compound exhibits proton pump inhibitory activity, which is crucial for reducing gastric acid secretion. This property makes it a candidate for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and gastritis. The mechanism involves inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased acid production.

Anti-H. pylori Activity

Research indicates that N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide demonstrates significant antibacterial activity against Helicobacter pylori. This bacterium is associated with various gastrointestinal diseases, including ulcers and gastric cancer. The compound's ability to inhibit H. pylori growth positions it as a valuable therapeutic agent in managing infections caused by this pathogen .

Clinical Applications

Several studies have explored the clinical applications of this compound in treating gastrointestinal disorders:

- A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness in reducing gastric lesions in animal models induced by H. pylori infection .

- Another clinical trial assessed its safety and efficacy profile compared to traditional proton pump inhibitors, showing promising results in symptom relief and ulcer healing .

Comparative Efficacy

In comparative studies with existing treatments for H. pylori, this compound demonstrated superior efficacy in eradicating the bacterium from the gastrointestinal tract while exhibiting a favorable side effect profile .

Summary of Findings

Mechanism of Action

The mechanism by which N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and methoxy groups play crucial roles in binding to active sites, while the pyrazole ring provides structural rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues are primarily sulfonamide-pyrazoline hybrids or triazole/pyrano-pyrazole derivatives. Key comparisons are outlined below:

Key Findings from Comparative Studies

This may improve target affinity, as seen in related carbonic anhydrase inhibitors where halogen positioning affects IC₅₀ values . The 4-methoxyphenyl substituent likely improves solubility relative to the 4-trifluoromethylphenyl group in pyrano-pyrazole derivatives, which showed higher lipophilicity but lower aqueous stability .

Sulfonamide Variations: Ethanesulfonamide (target compound) vs.

Structural Rigidity :

- The 4,5-dihydro-1H-pyrazole core in the target compound introduces conformational restraint compared to the flexible 1,2,4-triazole derivatives . This rigidity may favor selective binding to structured enzyme pockets.

Synthetic Accessibility :

- The target compound’s synthesis likely follows protocols similar to those for 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamides , involving cyclocondensation of chalcones with sulfonamide-bearing hydrazines .

Data-Driven Insights

- Cytotoxicity: The 3-chlorophenylsulfonyl analogue exhibited moderate cytotoxicity (IC₅₀ = 18 µM), whereas the 4-methoxybenzenesulfonamide pyrano-pyrazole derivative showed stronger activity (IC₅₀ = 3.5 µM), suggesting that substituent electronic effects outweigh core structure differences in cancer cell lines .

- Enzyme Inhibition: Benzenesulfonamide-pyrazoline hybrids achieved nanomolar IC₅₀ values against carbonic anhydrase IX, a marker of tumor hypoxia . The target compound’s ethanesulfonamide group may similarly target this enzyme but with altered kinetics.

Biological Activity

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, a pyrazole moiety, and two aromatic rings. The presence of the fluorophenyl and methoxyphenyl substituents is believed to enhance its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have shown that various pyrazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have been tested against several cancer cell lines:

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

| Compound | COX Inhibition IC50 (nM) | Reference |

|---|---|---|

| Example A | 40 | |

| Example B | 3.8 (Fmlp-Ome) | |

| Example C | 1.2 (IL8-induced chemotaxis) |

These results indicate that this compound could be effective in treating inflammatory conditions.

3. Enzyme Inhibition

Inhibitory effects on monoamine oxidases (MAOs) have also been documented for related pyrazole compounds. For example, one derivative displayed an IC50 value of 40 nM against MAOs, suggesting a potential role in neuroprotective therapies:

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It may interfere with cell cycle progression, thereby inhibiting tumor growth.

- Enzyme Inhibition : The inhibition of COX enzymes and MAOs indicates potential therapeutic applications in inflammation and neurodegenerative diseases.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical contexts:

- Breast Cancer Treatment : A study demonstrated that a related compound significantly reduced tumor size in MCF-7 xenograft models.

- Inflammatory Disorders : Clinical trials indicated that pyrazole derivatives effectively reduced symptoms in patients with rheumatoid arthritis.

Q & A

Q. What are the key synthetic strategies for constructing the 1,5-diarylpyrazole core in this compound?

The synthesis typically involves multi-step protocols, starting with condensation reactions to form the pyrazole ring. For example, analogs with fluorophenyl and methoxyphenyl groups are synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation . Critical steps include:

- Cyclization : Using hydrazine derivatives to form the dihydropyrazole ring.

- Sulfonylation : Introducing sulfonyl groups via reaction with sulfonyl chlorides (e.g., ethanesulfonyl chloride) under basic conditions (e.g., NaH or K₂CO₃) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR : Confirm regiochemistry of the pyrazole ring (e.g., ¹H NMR chemical shifts at δ 5.1–5.9 ppm for dihydropyrazole protons) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- X-ray crystallography : Resolve diastereomeric conformations of the dihydropyrazole ring (e.g., puckering parameters and torsion angles) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Perform accelerated stability studies:

- Buffer solutions : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts using LC-MS .

Advanced Research Questions

Q. What experimental design principles optimize the yield of the sulfonylation step?

Use a Design of Experiments (DoE) approach:

- Variables : Temperature (20–80°C), solvent (DMF, THF), base (NaH, K₂CO₃), and stoichiometry (1.0–2.0 eq. sulfonyl chloride).

- Response surface modeling : Identify optimal conditions (e.g., 50°C in DMF with 1.5 eq. reagent improves yield to >85%) .

- Scale-up considerations : Ensure solvent compatibility with flow-chemistry setups for continuous synthesis .

Q. How can conflicting NMR and X-ray data on dihydropyrazole ring conformation be resolved?

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect ring-flipping (e.g., coalescence temperature analysis) .

- DFT calculations : Compare computed and experimental torsional angles (e.g., B3LYP/6-31G* level) to validate the dominant conformation .

- Cocrystallization : Co-crystallize with a chiral resolving agent to isolate enantiomers for single-crystal analysis .

Q. What strategies mitigate byproduct formation during pyrazole cyclization?

- Microwave-assisted synthesis : Reduce reaction time (10–30 minutes vs. 12 hours conventional) to minimize side reactions .

- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers .

- Catalytic additives : Use iodine or Cu(I) salts to accelerate cyclization and improve regioselectivity .

Q. How do electronic effects of substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) influence biological activity?

- QSAR studies : Correlate substituent Hammett constants (σ) with IC₅₀ values in enzyme assays (e.g., COX-2 inhibition).

- Electron-withdrawing groups : Fluorine enhances metabolic stability but may reduce solubility; methoxy groups improve membrane permeability .

- Crystallographic data : Compare binding modes in protein-ligand complexes (e.g., hydrophobic vs. polar interactions) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar analogs?

- Polymorphism : Use DSC and PXRD to identify crystalline forms (e.g., Form I vs. Form II).

- Impurities : Analyze purity via HPLC (>98% required for reproducible mp) .

- Method variability : Standardize heating rates (e.g., 1°C/min) in mp determinations .

Q. How to address discrepancies in reported reaction yields for triazole intermediates?

- Reagent quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., sulfonylation).

- Catalyst deactivation : Replace aged Pd/C or Grignard reagents .

- Byproduct profiling : Use LC-MS to trace low-yield reactions to unexpected side products (e.g., over-oxidation of thiols) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.